molecular formula C10H16OS2 B13769346 2-(1,3-Dithiolan-2-yl)cycloheptanone CAS No. 51717-64-7

2-(1,3-Dithiolan-2-yl)cycloheptanone

Cat. No.: B13769346
CAS No.: 51717-64-7
M. Wt: 216.4 g/mol
InChI Key: ITIKPJFUKFUPSF-UHFFFAOYSA-N
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Description

2-(1,3-Dithiolan-2-yl)cycloheptanone is an organic compound characterized by a seven-membered cycloheptanone ring attached to a 1,3-dithiolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiolan-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolan-2-yl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-yl)cycloheptanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiolan-2-yl)cycloheptanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dithiolan-2-yl)cycloheptanone is unique due to its combination of a seven-membered cycloheptanone ring and a 1,3-dithiolan-2-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

51717-64-7

Molecular Formula

C10H16OS2

Molecular Weight

216.4 g/mol

IUPAC Name

2-(1,3-dithiolan-2-yl)cycloheptan-1-one

InChI

InChI=1S/C10H16OS2/c11-9-5-3-1-2-4-8(9)10-12-6-7-13-10/h8,10H,1-7H2

InChI Key

ITIKPJFUKFUPSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2SCCS2

Origin of Product

United States

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